LogP Comparison: 1-Acetylpiperidine-4-carbaldehyde Exhibits Distinct Lipophilicity Relative to Unsubstituted and Other N-Acyl Analogs
The lipophilicity of 1-acetylpiperidine-4-carbaldehyde (LogP 0.38–0.44) is finely balanced, offering distinct advantages over both its more hydrophilic parent and more lipophilic analogs. This property influences its performance in biphasic reactions and its suitability as a precursor for drug candidates requiring specific LogD ranges. For example, it is significantly more lipophilic than the unsubstituted piperidine-4-carbaldehyde (XLogP3 -0.2), yet far less lipophilic than the N-benzoyl analog (LogP 1.68) and the N-trifluoroacetyl analog (XLogP3-AA 0.8) [1][2][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.38–0.44 |
| Comparator Or Baseline | Piperidine-4-carbaldehyde (XLogP3 = -0.2); 1-Benzoylpiperidine-4-carbaldehyde (LogP = 1.68); 1-(Trifluoroacetyl)piperidine-4-carbaldehyde (XLogP3-AA = 0.8) |
| Quantified Difference | ΔLogP = +0.6 to -1.3 relative to comparators |
| Conditions | Calculated/predicted physicochemical properties from multiple sources |
Why This Matters
This specific LogP range positions the compound as an optimal intermediate for CNS-penetrant candidates (typically requiring LogP 2-5) and oral drugs, avoiding the extremes of poor aqueous solubility (high LogP) or poor membrane permeability (low LogP) that plague its analogs.
- [1] ChemSrc. 1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9). LogP Data. Accessed April 2026. View Source
- [2] PubChem. Piperidine-4-carbaldehyde (Compound Summary). XLogP3-AA. Accessed April 2026. View Source
- [3] PubChem. 1-(Trifluoroacetyl)piperidine-4-carbaldehyde (Compound Summary). XLogP3-AA. Accessed April 2026. View Source
